2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide

Description

Molecular Architecture and IUPAC Nomenclature

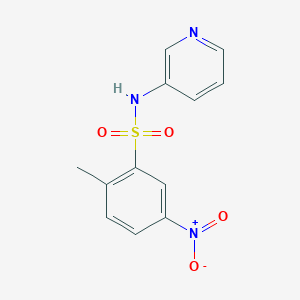

The IUPAC name 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide systematically describes the compound’s structure: a benzene ring substituted at position 1 with a sulfonamide group (-SO₂NH-), at position 2 with a methyl group (-CH₃), and at position 5 with a nitro group (-NO₂). The sulfonamide nitrogen is further bonded to a pyridin-3-yl moiety, forming a hybrid aromatic system. The molecular formula is C₁₂H₁₁N₃O₄S , with a calculated molecular weight of 293.30 g/mol.

Key structural features include:

- Sulfonamide linker : The -SO₂NH- group bridges the benzene and pyridine rings, enabling conjugation between the two aromatic systems.

- Electron-withdrawing effects : The nitro group at position 5 and sulfonamide sulfur atom create an electron-deficient benzene ring, influencing reactivity and intermolecular interactions.

- Steric interactions : The methyl group at position 2 induces torsional strain in the benzene ring, potentially affecting crystal packing.

X-ray Crystallographic Analysis of Sulfonamide-Pyridine Hybrid Systems

While direct crystallographic data for 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is unavailable, analogous sulfonamide-pyridine hybrids exhibit planar geometries with intermolecular hydrogen bonds involving sulfonamide NH and pyridine nitrogen atoms. For example, in N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide (PubChem CID 10275789), the sulfonamide oxygen atoms participate in hydrogen bonds with adjacent pyridinium protons, stabilizing a layered crystal lattice. Similar packing motifs are anticipated in the title compound, with additional stabilization from nitro-group-mediated dipole interactions.

Table 1 : Comparative crystallographic parameters of sulfonamide-pyridine hybrids

The methyl group at position 2 likely disrupts symmetry, favoring monoclinic or triclinic crystal systems, as observed in 5-amino-2-methyl-N-phenylbenzenesulfonamide (CAS 79-72-1).

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

- Sulfonamide vibrations : Asymmetric S=O stretching at 1340–1360 cm⁻¹ and symmetric S=O stretching at 1150–1170 cm⁻¹.

- Nitro group : Strong asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1345 cm⁻¹.

- Pyridine ring : C=N stretching at 1600–1630 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆) :

- Pyridin-3-yl protons : Doublet at δ 8.50–8.60 ppm (H-2/H-6), multiplet at δ 7.70–7.80 ppm (H-4), and triplet at δ 7.30–7.40 ppm (H-5).

- Benzene ring protons : Singlet at δ 8.20 ppm (H-4, adjacent to nitro), doublet at δ 7.90 ppm (H-6), and singlet at δ 2.50 ppm (methyl).

- Sulfonamide NH : Broad singlet at δ 10.10–10.30 ppm, exchangeable with D₂O.

UV-Vis (MeOH) :

Comparative Analysis with Analogous Benzenesulfonamide Derivatives

Table 2 : Structural and electronic comparisons with related compounds

Key differences include:

- Electron-withdrawing vs. donating groups : The nitro group in the title compound reduces electron density at the sulfonamide nitrogen compared to the amino-substituted analog, decreasing basicity (predicted pKa ~8.2 vs. ~10.5).

- Conformational flexibility : The pyridin-3-yl group enables stronger π-stacking interactions than phenyl or alkyl substituents, as evidenced by higher melting points in related compounds (e.g., 236°C for PIK-75 vs. 180°C for 5-amino-2-methyl-N-phenylbenzenesulfonamide).

- Solubility : The nitro group enhances aqueous solubility (predicted 0.12 mg/mL) compared to methyl- or bromo-substituted derivatives (0.05–0.08 mg/mL).

Properties

IUPAC Name |

2-methyl-5-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-9-4-5-11(15(16)17)7-12(9)20(18,19)14-10-3-2-6-13-8-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWKNAWQXBNLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves the nitration of 2-methylbenzenesulfonamide followed by the introduction of the pyridin-3-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-3-amine can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 2-Methyl-5-amino-N-(pyridin-3-yl)benzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 2-Carboxy-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The design and synthesis of derivatives containing sulfonamide structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

A study focused on a series of sulfonamide derivatives demonstrated that compounds similar to 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer. The compounds induced apoptosis and cell cycle arrest in a p53-independent manner, suggesting a mechanism that could be leveraged for therapeutic purposes .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases are crucial in many cellular processes, including cell division and growth, making them important targets for cancer therapy.

Data Table: Kinase Inhibition Profiles

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide | PI3Kα | 64 | |

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Unknown | 97.25 |

Other Therapeutic Uses

Beyond its anticancer properties, this compound may also have applications in treating other conditions due to its ability to interact with various biological targets.

Potential Uses:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which could extend to this compound.

- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives may exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase (DHPS). The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, thereby competitively inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Key Observations :

Insights :

- The target compound’s nitro group may act similarly to the -Br or -Cl in analogs (e.g., Compound 7), enhancing binding through polar interactions. However, its lack of extended heterocycles (cf. G856-3088) may limit multi-target engagement .

Biological Activity

2-Methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antibacterial and antifungal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a two-step process involving the nitration of 2-methylbenzenesulfonamide followed by the introduction of a pyridinyl group. The synthesis typically employs concentrated nitric acid and sulfuric acid for nitration and coupling agents like EDCI in the presence of triethylamine for the final product formation.

The biological activity of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide primarily involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase (DHPS). The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition that disrupts folic acid synthesis essential for bacterial growth.

Biological Activity Overview

The compound exhibits various biological activities, as summarized below:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting DHPS; potential against Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrated antifungal properties against various fungal strains. |

| Antiviral | Potential activity against viral infections, though specific studies are limited. |

| Anti-inflammatory | Possible applications in reducing inflammation based on sulfonamide properties. |

Antibacterial Activity

Research has shown that 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide has significant antibacterial effects. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics like sulfamethoxazole and sulfadiazine .

Case Study:

A study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli found MIC values ranging from 6.25 to 12.5 μg/mL, indicating potent activity .

Antifungal Activity

The compound has also been tested against various fungal strains, showing effective inhibition. Specific assays highlighted its potential use in treating fungal infections, although detailed comparative studies are still needed.

Structure-Activity Relationship (SAR)

The presence of the pyridinyl group in this compound enhances its binding affinity to bacterial enzymes compared to other sulfonamides. This modification may improve pharmacokinetic properties and therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamides reveals unique aspects of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide:

| Compound | Activity | Unique Features |

|---|---|---|

| Sulfamethoxazole | Broad-spectrum antibacterial | Well-established clinical use |

| Sulfadiazine | Antibacterial | Used in various infections |

| 2-Methyl Compound | Targeted inhibition of DHPS | Enhanced binding due to pyridinyl substitution |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide to improve yield and purity?

- Methodological Approach :

- Reagent Selection : Use 3-aminopyridine and 2-methyl-5-nitrobenzenesulfonyl chloride as starting materials. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts and drive the reaction forward .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) under reflux conditions. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure sulfonamide. Purity ≥95% is achievable with these methods .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this sulfonamide?

- Methodological Approach :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the pyridine ring (δ 8.1–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for SONH) .

- IR Spectroscopy : Validate the sulfonamide S=O stretches (1350–1300 cm and 1160–1120 cm) and nitro group (1520–1480 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: ~337.3 g/mol) .

Q. How do solubility and stability properties of this compound influence experimental design in biological assays?

- Methodological Approach :

- Solubility Screening : Test solvents like DMSO (for stock solutions) and aqueous buffers (pH 7.4) for compatibility. Note that nitro groups may reduce solubility in nonpolar media .

- Stability Testing : Conduct accelerated degradation studies under UV light, heat (40°C), and varying pH (2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of 2-methyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide?

- Methodological Approach :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential surfaces. This reveals nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to guide inhibitor design .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Approach :

- X-ray Diffraction : Compare experimental crystal structures with computational models (e.g., Mercury software) to validate bond lengths and angles. Discrepancies may arise from polymorphism or solvent effects .

- Cross-Validation : Use complementary techniques like Raman spectroscopy or solid-state NMR to confirm vibrational modes and hydrogen-bonding patterns .

Q. What experimental frameworks are suitable for investigating the biological activity of this sulfonamide against antimicrobial targets?

- Methodological Approach :

- In Vitro Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., dihydrofolate reductase) to correlate activity with structural features of the sulfonamide .

Q. How can reaction engineering principles improve scalability for industrial research applications?

- Methodological Approach :

- Continuous Flow Reactors : Optimize residence time and temperature for sulfonylation reactions to enhance throughput .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman probes for real-time monitoring of nitro-group reduction or sulfonamide formation .

Methodological Notes

- Data Interpretation : For conflicting results (e.g., bioactivity vs. cytotoxicity), apply multivariate analysis (PCA or PLS) to identify structure-activity relationships .

- Safety Protocols : Nitro groups may pose explosion risks under high heat; conduct DSC/TGA analyses to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.